Cas no 1701879-80-2 (4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid)
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid
- 1701879-80-2
- EN300-1983497
-
- Inchi: 1S/C11H12ClFO2/c1-7(11(14)15)2-3-8-4-5-9(12)10(13)6-8/h4-7H,2-3H2,1H3,(H,14,15)
- InChI Key: RGIGYPDRNRXXBP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1F)CCC(C(=O)O)C
Computed Properties
- Exact Mass: 230.0509855g/mol
- Monoisotopic Mass: 230.0509855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.3Ų
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983497-0.05g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1983497-0.1g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1983497-0.25g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1983497-0.5g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1983497-1.0g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 1g |
$1272.0 | 2023-05-31 | ||
| Enamine | EN300-1983497-2.5g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1983497-5.0g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 5g |
$3687.0 | 2023-05-31 | ||
| Enamine | EN300-1983497-10.0g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 10g |
$5467.0 | 2023-05-31 | ||
| Enamine | EN300-1983497-1g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1983497-5g |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid |
1701879-80-2 | 5g |
$2235.0 | 2023-09-16 |
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid
Chemical Profile of 4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid (CAS No. 1701879-80-2)
4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid, identified by its Chemical Abstracts Service number CAS No. 1701879-80-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a chloro and fluorine substituent on a phenyl ring alongside a methylbutanoic acid backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.
The structural motif of this compound, particularly the presence of both electron-withdrawing and electron-donating groups, contributes to its versatile reactivity. The 4-chloro-3-fluorophenyl moiety is particularly noteworthy, as it introduces both halogen atoms that can participate in various chemical transformations, such as cross-coupling reactions, while the fluorine atom enhances metabolic stability and binding affinity in drug-like molecules. This combination makes it an attractive scaffold for medicinal chemists seeking to optimize pharmacokinetic profiles.
In recent years, the pharmaceutical industry has seen a growing interest in fluorinated aromatic compounds due to their ability to modulate drug efficacy and selectivity. The 4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid derivative has been explored in several preclinical studies as a potential lead compound for treating various diseases. Its incorporation into drug candidates has shown promise in inhibiting key biological pathways involved in inflammation, cancer, and neurodegenerative disorders.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the chloro and fluorine substituents, researchers have been able to design analogs that selectively target specific kinases. For instance, derivatives of this compound have been shown to inhibit tyrosine kinases with high potency and selectivity, making them attractive candidates for further development.
Another area where this compound has garnered attention is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and atherosclerosis. The structural features of 4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid allow it to interact with inflammatory pathways by modulating the activity of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Preclinical studies have demonstrated that certain analogs derived from this scaffold exhibit significant anti-inflammatory effects without the adverse side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthesis of this compound involves multi-step organic reactions that highlight its synthetic utility. The introduction of the chloro and fluorine substituents typically requires specialized synthetic methodologies, such as halogenation reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies not only showcase the versatility of this intermediate but also provide insights into potential routes for scaling up production for industrial applications.
Recent advances in computational chemistry have further enhanced the understanding of how structural modifications influence the biological activity of 4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid derivatives. Molecular modeling studies have revealed that subtle changes in the substitution pattern can significantly alter binding affinity to target proteins. This information has been instrumental in guiding medicinal chemists toward designing more effective drug candidates.
The role of fluorine atoms in drug design cannot be overstated. Their presence can enhance lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of 4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid, the fluorine atom at position 3 relative to the chloro-substituted carbon plays a crucial role in these effects. This has led to numerous patents and publications detailing novel fluorinated derivatives with improved pharmacological properties.
As research continues to uncover new therapeutic applications, the demand for high-quality intermediates like CAS No. 1701879-80-2 is expected to grow. Pharmaceutical companies are increasingly investing in custom synthesis services to meet the growing need for specialized building blocks for drug discovery programs. The availability of pure and well-characterized compounds such as this one ensures that researchers can focus on optimizing lead structures rather than spending time on synthetic challenges.
The environmental impact of fluorinated compounds is also a topic of ongoing research. While fluorine-based drugs often exhibit superior pharmacokinetic profiles, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. These initiatives align with broader industry trends toward sustainable chemistry practices.
In conclusion, 4-(4-chloro-3-fluorophenyl)-2-methylbutanoic acid (CAS No. 1701879-80-2) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile intermediate for drug discovery, with applications spanning multiple therapeutic areas including oncology, inflammation, and neurodegenerative diseases. As research progresses, continued exploration into its derivatives will undoubtedly yield new insights and opportunities for medical innovation.
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